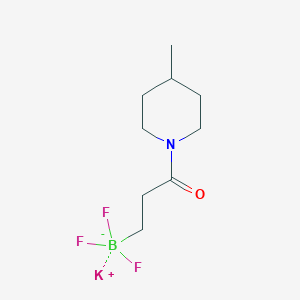
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate is a chemical compound with the molecular formula C9H16BF3KN. This compound is notable for its unique structure, which includes a piperidine ring, a borate group, and trifluoromethyl groups. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate typically involves the reaction of 4-methylpiperidine with boron trifluoride and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-methylpiperidine with boron trifluoride: This step forms an intermediate compound.
Addition of potassium hydroxide: This step leads to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Applications De Recherche Scientifique
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with hydroxyl and amino groups, affecting the activity of target molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate
- Potassium trifluoro(3-(4-methylpiperidin-1-yl)prop-1-en-2-yl)borate
Uniqueness
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate is unique due to its specific structure, which combines a piperidine ring with a borate group and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research.
Propriétés
Formule moléculaire |
C9H16BF3KNO |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]boranuide |
InChI |
InChI=1S/C9H16BF3NO.K/c1-8-3-6-14(7-4-8)9(15)2-5-10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 |
Clé InChI |
DIGFLGKGYSFFFZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC(=O)N1CCC(CC1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


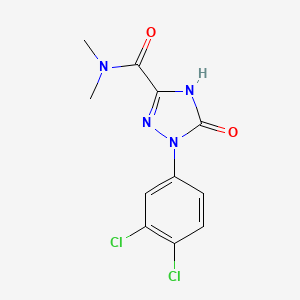

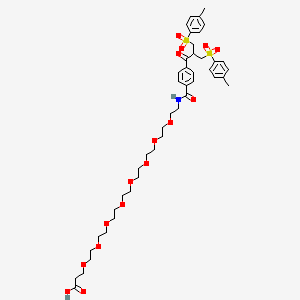
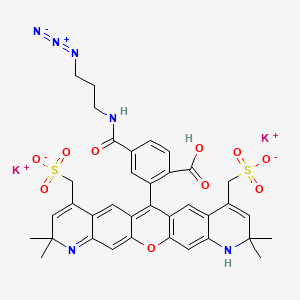
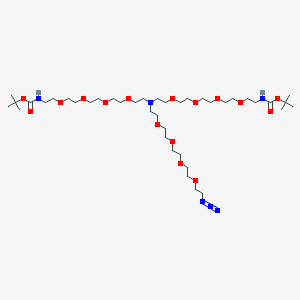
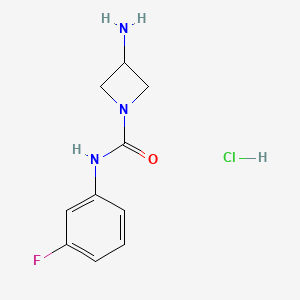

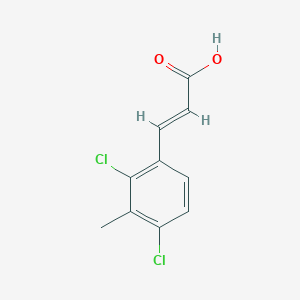

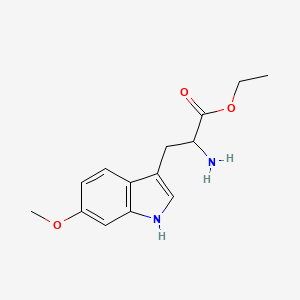

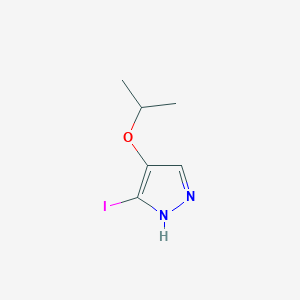
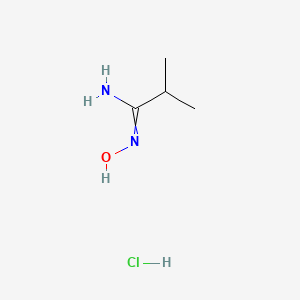
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)
